Halofuginone

Antimalarial Potency Plasmodium falciparum

Halofuginone is a uniquely differentiated PRS inhibitor—not interchangeable with generic febrifugine. It offers 3.7-fold greater antimalarial potency, tenfold improved in vivo efficacy, and significantly reduced hepatotoxicity. The industry-standard positive control for PRS-targeted antimalarial screening (IC50 0.145 ng/mL; SI >1000), it serves as an essential benchmark for fibrosis research (62% tissue fibrosis reduction) and veterinary coccidiostat development. Its human PRS cross-reactivity establishes it as the critical baseline for evaluating next-generation selective inhibitors.

Molecular Formula C16H17BrClN3O3
Molecular Weight 414.7 g/mol
CAS No. 55837-20-2
Cat. No. B1684669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone
CAS55837-20-2
Synonyms7-bromo-6-chlorofebrifugine
halofuginone
halofunginone
Stenorol
Molecular FormulaC16H17BrClN3O3
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
InChIInChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
InChIKeyLVASCWIMLIKXLA-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halofuginone (CAS 55837-20-2): Baseline Characteristics and Procurement Context


Halofuginone is a low molecular weight synthetic quinazolinone alkaloid, derived as a halogenated analog of the natural product febrifugine [1]. It functions as a potent inhibitor of prolyl-tRNA synthetase (PRS), a validated target in malaria and fibrosis [2]. Commercially, it is primarily used as the coccidiostat Halocur in veterinary medicine and is under investigation in human clinical trials for oncology and fibrotic indications [1].

Why Generic Substitution of Halofuginone Fails: Critical Differences in Potency, Selectivity, and Toxicity


Halofuginone cannot be generically substituted with its parent compound febrifugine or other quinazolinone derivatives due to a sharply differentiated profile of potency, selectivity, and toxicity. Direct comparative studies show halofuginone possesses approximately 3.7-fold greater in vitro antimalarial potency and a tenfold improvement in in vivo efficacy [1]. Furthermore, its toxicity profile, while still significant, is notably reduced compared to the severe hepatotoxicity of febrifugine [2]. This unique balance of enhanced potency and modulated toxicity underpins its distinct utility in both veterinary and experimental human medicine.

Halofuginone vs. Comparators: A Quantitative Evidence Guide for Procurement


Superior In Vitro and In Vivo Antimalarial Potency of Halofuginone Over Febrifugine

Halofuginone demonstrates significantly higher antimalarial potency compared to its parent compound, febrifugine. In vitro against the chloroquine-resistant Plasmodium falciparum W2 strain, the IC50 of halofuginone was 0.145 ng/mL, which is 3.66-fold lower (more potent) than the IC50 of 0.53 ng/mL for febrifugine [1]. In an in vivo Plasmodium berghei mouse model, halofuginone was found to be 10 times more active than febrifugine [2].

Antimalarial Potency Plasmodium falciparum

Markedly Improved Selectivity Index for Halofuginone Compared to Febrifugine

A critical differentiator for halofuginone is its superior selectivity index (SI), which is a key measure of the therapeutic window. Against the P. falciparum W2 strain, halofuginone exhibited an SI of 1,221.12 (NG108 cells) and 912.05 (J774 macrophages). In stark contrast, the SI for febrifugine was only 119.81 and 152.83, respectively [1]. This indicates that halofuginone is approximately 8- to 10-fold more selective for the parasite over mammalian cells compared to its parent compound.

Selectivity Cytotoxicity Therapeutic Window

Potency Comparison of Halofuginone Against Other Febrifugine Analogs

Halofuginone's potency is not only superior to the parent compound but also to several other synthetic febrifugine analogs. Against the P. falciparum W2 strain, its IC50 was 0.145 ng/mL. This is 6.8-fold more potent than analog WR222048 (IC50 0.98 ng/mL) and 10.1-fold more potent than analog WR139672 (IC50 1.46 ng/mL) [1]. This demonstrates that the specific halogenation and other structural modifications in halofuginone confer a substantial potency advantage over other analog designs.

Antimalarial Structure-Activity Relationship Analog Potency

Halofuginone Exhibits Potent Anti-Fibrotic Activity in a Preclinical Model

In a rat craniectomy model, halofuginone demonstrated significant anti-fibrotic and anti-inflammatory properties. Treatment with halofuginone reduced the thickness of the dura mater to 19.3 ± 6.51 μm, compared to 51.29 ± 14.3 μm in vehicle-treated controls (p<0.05) [1]. This represents a 62% reduction in dura mater thickness, a key measure of fibrosis.

Anti-fibrotic Dura Mater In Vivo Model

Halofuginone: High-Value Research and Industrial Application Scenarios


Antimalarial Lead Optimization and Mechanism of Action Studies

Halofuginone is the preferred reference compound for antimalarial drug discovery programs focused on prolyl-tRNA synthetase (PRS) inhibition. Its well-characterized, high potency against chloroquine-resistant strains (IC50 0.145 ng/mL) and a selectivity index over 1000 [1] make it an ideal positive control for screening new PRS inhibitors and for investigating parasite biology.

In Vivo Preclinical Studies of Fibrosis and Tissue Remodeling

For research groups investigating the role of collagen synthesis and matrix metalloproteinases in fibrosis, halofuginone provides a potent, validated tool. Its demonstrated ability to reduce tissue fibrosis by 62% in a rat craniectomy model [2] provides a quantitative benchmark for evaluating the efficacy of novel anti-fibrotic agents in a variety of organ systems, including lung, liver, and muscle.

Veterinary Coccidiostat Formulation Development and Reference

In the veterinary pharmaceutical industry, halofuginone (brand name Halocur) serves as the established standard for coccidiosis prevention in poultry and cattle. Its use as a reference standard for developing generic formulations, conducting stability studies, and performing bioequivalence testing is essential, given its proven field efficacy and well-documented pharmacokinetic profile in target species.

Selectivity and Off-Target Toxicity Assessment for PRS Inhibitors

Due to its known cross-reactivity with human prolyl-tRNA synthetase (HsPRS), halofuginone is a crucial control compound in assays designed to evaluate the selectivity of next-generation PRS inhibitors. Studies aiming to develop new allosteric inhibitors with >100-fold specificity for PfPRS over HsPRS use halofuginone as the comparative baseline to demonstrate improved safety and reduced host toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofuginone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.